3-Bromo-N-butyl-5-methylbenzamide

Description

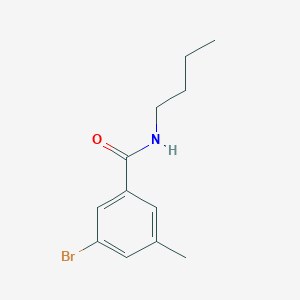

3-Bromo-N-butyl-5-methylbenzamide is a brominated benzamide derivative with the molecular formula $ \text{C}{12}\text{H}{16}\text{BrNO} $. Structurally, it features a benzamide core substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and a butyl chain attached to the nitrogen atom via an amide bond. The bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the butyl group may enhance lipophilicity, influencing bioavailability or membrane permeability .

Properties

IUPAC Name |

3-bromo-N-butyl-5-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-4-5-14-12(15)10-6-9(2)7-11(13)8-10/h6-8H,3-5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQPXJAKBYOJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC(=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-butyl-5-methylbenzamide typically involves the bromination of N-butyl-5-methylbenzamide. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-N-butyl-5-methylbenzamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-butyl-5-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Common Reactions

The compound can undergo several key reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles (e.g., amines, hydroxides).

- Reduction : The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

- Oxidation : The methyl group may be oxidized to form carboxylic acid derivatives.

Scientific Research Applications

3-Bromo-N-butyl-5-methylbenzamide has diverse applications across scientific research:

1. Organic Synthesis

- Serves as an intermediate in synthesizing more complex organic molecules.

- Facilitates the study of reaction mechanisms and development of new synthetic methodologies.

2. Medicinal Chemistry

- Investigated for potential therapeutic applications, particularly in drug development targeting specific biological pathways.

- Explored for its antimicrobial and anticancer properties.

3. Biological Activity

- Exhibits interactions with specific molecular targets within biological systems, influencing enzyme or receptor activities.

Antimicrobial Properties

Research indicates that 3-Bromo-N-butyl-5-methylbenzamide may possess antimicrobial properties. Compounds with similar structural features have shown significant antibacterial activity against various strains, suggesting potential for developing new antimicrobial agents based on this scaffold.

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties. Analogous compounds have been reported to induce apoptosis in cancer cells through modulation of cell cycle progression and activation of caspases. Further studies are warranted to confirm these effects for 3-Bromo-N-butyl-5-methylbenzamide specifically.

Antimicrobial Study

A study investigated the antibacterial effects of brominated compounds, including derivatives similar to 3-Bromo-N-butyl-5-methylbenzamide. Results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as an antimicrobial agent.

Anticancer Research

In vitro studies on structurally related compounds demonstrated their ability to inhibit tumor cell proliferation. These findings suggest that 3-Bromo-N-butyl-5-methylbenzamide may similarly affect cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-Bromo-N-butyl-5-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the butyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Bromo-N-butyl-5-methylbenzamide with structurally related benzamide derivatives, focusing on substituents, molecular properties, and applications.

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Bromine vs. Fluorine, as seen in 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide, enhances metabolic stability and hydrogen-bonding interactions in drug-receptor complexes .

Synthetic Methodologies Microwave-assisted synthesis (e.g., as described for quinazolinone derivatives in ) is a common approach for brominated benzamides, reducing reaction times from hours to minutes. However, the N-butyl substituent may require tailored coupling conditions to avoid steric hindrance during amide bond formation.

Pharmacological Potential Compounds with methoxy or benzodioxol groups (e.g., ) exhibit enhanced central nervous system (CNS) penetration, whereas 3-Bromo-N-butyl-5-methylbenzamide’s butyl chain may favor peripheral targets.

Thermodynamic and Solubility Profiles

- The methoxy-substituted derivative (324.14 g/mol) has higher aqueous solubility than the butyl-substituted analog due to polar interactions, critical for oral bioavailability .

Biological Activity

3-Bromo-N-butyl-5-methylbenzamide is a compound of interest within the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of 3-Bromo-N-butyl-5-methylbenzamide typically involves bromination followed by amide formation. The general synthetic route includes:

- Bromination : The starting material, 5-methylbenzamide, is brominated using bromine in the presence of a catalyst like iron(III) bromide.

- Amination : The resulting brominated intermediate is then reacted with butylamine under basic conditions to yield 3-Bromo-N-butyl-5-methylbenzamide.

This compound features a bromine atom on the aromatic ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 3-Bromo-N-butyl-5-methylbenzamide exhibit antimicrobial activity. For instance, related brominated compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cellular membranes and inhibit enzyme activity.

Anti-inflammatory Effects

Studies have suggested that derivatives of benzamides can possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Preliminary data suggest that 3-Bromo-N-butyl-5-methylbenzamide may have anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | , |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | , |

| Anticancer | Induces apoptosis in cancer cells | , |

The biological activity of 3-Bromo-N-butyl-5-methylbenzamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer progression.

- Receptor Interaction : The bromine atom enhances binding affinity to specific receptors, potentially modulating signal transduction pathways critical for cell growth and survival.

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell death.

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of a series of brominated benzamides found that certain derivatives exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of the bromine substitution in enhancing antimicrobial potency.

- Anticancer Research : In vitro experiments on cancer cell lines treated with benzamide derivatives revealed that these compounds could effectively trigger apoptotic pathways. The research indicated that structural modifications, including bromination, could enhance anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.